1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Description
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride is a phenylalkylamine derivative characterized by a phenyl ring substituted with a (2-methoxyethyl)sulfanyl group at the para position. The ethanamine backbone is linked to this substituted phenyl ring, forming a secondary amine. The (2-methoxyethyl)sulfanyl substituent introduces a sulfur atom connected to a methoxy-terminated ethyl chain, distinguishing it from simpler thioether or alkoxy derivatives. This structural motif likely influences its physicochemical properties, receptor interactions, and metabolic stability compared to related compounds.
Properties
IUPAC Name |
1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZYXIWRIALLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the introduction of the methoxyethyl sulfanyl group to the phenyl ring. This is followed by the attachment of the ethanamine moiety.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxyethyl sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Phenylalkylamines
Physicochemical and Pharmacological Implications
Electronic and Steric Effects
- Thioether vs. In contrast, trifluoromethylsulfanyl analogs (e.g., ) exhibit increased electronegativity and metabolic resistance due to the CF₃ group.
- Chain Length and Flexibility : The methoxyethyl chain introduces steric bulk and conformational flexibility, which may alter receptor binding compared to rigid substituents like trifluoromethylsulfanyl.
Pharmacological Activity
- Receptor Binding: Compounds like 2C-T and 25T-NBOMe are known for serotonin receptor (5-HT₂) activity, where substituent size and polarity modulate selectivity . The target compound’s extended chain may reduce blood-brain barrier penetration compared to methylthio analogs but enhance interactions with polar receptor residues.
- Metabolic Stability : The methoxyethyl chain could increase susceptibility to oxidative metabolism compared to fluorinated thioethers (e.g., ), which resist enzymatic degradation.
Biological Activity
1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride, also known by its IUPAC name, is a synthetic compound with the molecular formula C11H17NOS·HCl. This compound has garnered interest in the scientific community due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl ring substituted with a methoxyethyl sulfanyl group and an ethanamine moiety. Its structural representation can be summarized as follows:
- Molecular Formula : C11H17NOS·HCl
- Molecular Weight : 247.79 g/mol
- SMILES Notation : CC(C1=CC=C(C=C1)SCCOC)N.Cl
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The main steps include:
- Introduction of the Methoxyethyl Sulfanyl Group : The sulfanyl group is introduced to the phenyl ring.
- Attachment of the Ethanamine Moiety : The ethanamine group is subsequently attached.
- Purification : The product is purified through crystallization or chromatography.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antitumor Activity : Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo.
- Antiviral Properties : Compounds with thiadiazole moieties have been noted for their antiviral activities against RNA viruses, suggesting potential applications in treating viral infections .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Efficacy : A study on sulfonylurea derivatives showed that they inhibited the growth of various tumor cell lines, indicating that similar compounds could potentially exhibit antitumor properties .
- Antiviral Activity : Research on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives indicated good binding affinity to SARS-CoV-2's main protease, suggesting that structural analogs may also possess antiviral capabilities .
- In Silico Studies : Computational studies have predicted favorable pharmacokinetic properties for derivatives similar to this compound, including adherence to Lipinski’s rule of five, which is crucial for drug development .
Comparative Analysis
The biological activity of this compound can be compared with other compounds possessing similar functional groups:
Q & A
Q. What are the established synthetic routes for 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride, and what key reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Preparation of the intermediate 4-[(2-methoxyethyl)sulfanyl]benzaldehyde via nucleophilic substitution of 4-fluorobenzaldehyde with 2-methoxyethanethiol under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
- Step 2 : Condensation with nitroethane in a Henry reaction to form the β-nitro alcohol intermediate, followed by reduction (e.g., LiAlH₄ in THF) to yield the primary amine .
- Step 3 : Salt formation with HCl in anhydrous ethanol to produce the hydrochloride .
Critical factors include strict anhydrous conditions during reduction and purification via recrystallization (e.g., ethanol/ether) to achieve >95% purity.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methoxyethyl sulfanyl protons (δ 3.4–3.6 ppm for OCH₂CH₂S) and aromatic protons (δ 7.2–7.5 ppm for substituted phenyl) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) gradients confirm purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₆ClNOS⁺) .
- Elemental Analysis : Validates stoichiometry of the hydrochloride salt (e.g., C, H, N, S, Cl % within ±0.3% of theoretical) .
Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Screen against serotonin (5-HT₂A) or trace amine-associated receptors (TAARs) using radioligands (e.g., [³H]-LSD for 5-HT₂A) .
- Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
- Metabolic Stability : Use liver microsomes (human/rat) to estimate half-life (t₁/₂) and intrinsic clearance .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the methoxyethyl sulfanyl substituent?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the sulfanyl group with selenourea (e.g., -Se- analogs) or ethers (-O-) to evaluate electronic/steric effects on receptor affinity .
- Chain Length Variation : Synthesize analogs with ethoxyethyl or propoxyethyl sulfanyl groups to assess optimal alkyl chain length .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with binding energy in receptor homology models .
Q. What strategies resolve contradictions in potency data across different functional assays?
- Methodological Answer :
- Biased Agonism Analysis : Compare signaling pathways (e.g., G protein vs. β-arrestin recruitment) using BRET or TR-FRET assays to identify pathway-specific effects .
- Metabolite Screening : Use LC-MS to detect unstable intermediates (e.g., N-oxides) that may confound activity in longer assays .
- Orthogonal Validation : Repeat assays in primary cell lines (e.g., cortical neurons for 5-HT₂A) to exclude overexpression artifacts .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to forecast blood-brain barrier permeability (e.g., CNS MPO score) and CYP450 inhibition risks .
- Free Energy Perturbation (FEP) : Simulate ligand-receptor binding thermodynamics to prioritize substituents with improved ΔG .
- Solubility Enhancement : Apply COSMO-RS to predict salt or prodrug formulations (e.g., phosphate esters) for aqueous solubility improvement .
Q. What crystallographic methods are suitable for resolving its solid-state structure, and how do polymorphs impact stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SXRD) : Grow crystals via vapor diffusion (e.g., ether into DCM solution) and refine using SHELXL .
- Powder XRD (PXRD) : Compare experimental patterns with Mercury-calculated simulations to identify polymorphs .
- Stability Testing : Store polymorphs under ICH conditions (25°C/60% RH) and monitor degradation via HPLC to correlate lattice energy with shelf life .
Data Analysis and Troubleshooting
Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?
- Methodological Answer :
- Ensemble Docking : Account for receptor flexibility by docking into multiple conformations (e.g., from MD simulations) .
- Water Network Analysis : Use 3D-RISM to identify displaced water molecules in the binding pocket that affect affinity .
- Protonation State Check : Calculate pKa (e.g., MarvinSketch) to ensure the amine group is modeled in its dominant ionization state at assay pH .
Q. What experimental controls are critical when assessing off-target effects in vivo?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
